molecular formula C7H8N2O2 B12973781 5-(Oxazol-2-yl)pyrrolidin-2-one

5-(Oxazol-2-yl)pyrrolidin-2-one

Cat. No.: B12973781
M. Wt: 152.15 g/mol
InChI Key: DYTMMCLPRQKDPI-UHFFFAOYSA-N
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Description

5-(Oxazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both an oxazole and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxazol-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring-opening of chiral oxazoline involving pyrrolidone. This method typically uses copper acetate monohydrate as a Lewis acid catalyst . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(Oxazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include copper acetate monohydrate for ring-opening reactions, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions include hydroxyl amides and other derivatives of the compound, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(Oxazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Oxazol-2-yl)pyrrolidin-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the oxazole and pyrrolidinone rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-(1,3-oxazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C7H8N2O2/c10-6-2-1-5(9-6)7-8-3-4-11-7/h3-5H,1-2H2,(H,9,10)

InChI Key

DYTMMCLPRQKDPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=NC=CO2

Origin of Product

United States

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